Home > Products > Screening Compounds P51602 > Fozivudine tidoxil
Fozivudine tidoxil - 141790-23-0

Fozivudine tidoxil

Catalog Number: EVT-268688
CAS Number: 141790-23-0
Molecular Formula: C35H64N5O8PS
Molecular Weight: 746.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fozivudine tidoxil is a thioether lipid conjugate of zidovudine (AZT). [] It acts as a prodrug of zidovudine, meaning it is metabolized in the body to release the active drug, zidovudine. [] Developed by Heidelberg Pharma Holdings, it utilizes their proprietary Linker-Cleavage-Enzyme Technology (LCE_Technology). [] This technology enhances the parent compound's pharmacological, toxicological, and clinical profile by conjugating specific carriers. [] Fozivudine tidoxil demonstrates a particular affinity for lymphatic tissues, achieving high concentrations in these areas. []

Future Directions
  • Optimization of Dosing Regimens: Further research is needed to determine the optimal dosing regimens for Fozivudine tidoxil to maximize its efficacy and minimize potential side effects. []
  • Long-Term Safety and Efficacy: Evaluating the long-term safety and efficacy of Fozivudine tidoxil in larger clinical trials is crucial for its potential clinical application. []

Zidovudine

Compound Description: Zidovudine (AZT), also known as 3′-azido-3′-deoxythymidine, is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection. It acts by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. [, , ]

Relevance: Zidovudine is the parent compound of Fozivudine tidoxil. Fozivudine tidoxil is a thioether lipid conjugate of zidovudine designed to improve its pharmacological, toxicological, and clinical profile. [, , , , ] The lipid conjugation enhances the intracellular delivery of zidovudine monophosphate, particularly in lymphatic tissues, leading to higher drug concentrations at the site of HIV replication. [, , ] This targeted delivery strategy aims to improve efficacy while minimizing the myelosuppressive side effects associated with zidovudine. [, , ]

Zidovudine Monophosphate

Compound Description: Zidovudine monophosphate is the active metabolite of zidovudine and fozivudine tidoxil. It is a nucleoside analog that acts as a competitive inhibitor of the HIV reverse transcriptase enzyme. Zidovudine monophosphate incorporates into the growing viral DNA chain, causing chain termination and inhibiting viral replication. [, , ]

Relevance: Zidovudine monophosphate is directly relevant to Fozivudine tidoxil as it is the active form of both drugs. Fozivudine tidoxil is designed to deliver zidovudine monophosphate intracellularly more efficiently than zidovudine itself. [, , ] This enhanced delivery is thought to contribute to the improved efficacy and reduced toxicity observed with Fozivudine tidoxil compared to zidovudine. [, , ]

Zidovudine Glucuronide

Compound Description: Zidovudine glucuronide is an inactive metabolite of zidovudine formed through glucuronidation in the liver. It is primarily excreted in the urine. []

Relevance: While not directly involved in the antiviral activity, zidovudine glucuronide is relevant to understanding the metabolic profile of both zidovudine and Fozivudine tidoxil. Studies have shown that plasma concentrations of zidovudine glucuronide are significantly lower after Fozivudine tidoxil administration compared to equimolar doses of zidovudine. [] This difference suggests that Fozivudine tidoxil may lead to lower systemic exposure to zidovudine and its metabolites, potentially contributing to its improved tolerability profile. []

Source and Classification

Fozivudine tidoxil is derived from the modification of Zidovudine, a well-known antiviral medication. Its chemical structure facilitates improved bioavailability and cellular uptake compared to its parent compound. The compound is classified under the broader category of antiviral agents, particularly focusing on its application against retroviruses like HIV .

Synthesis Analysis

The synthesis of Fozivudine tidoxil involves several key steps:

  1. Initial Preparation: The process begins with the treatment of 2-decyloxy-3-(dodecylmercapto)-1-propanol using phosphorus oxychloride in the presence of triethylamine. This reaction produces an intermediate dichlorophosphate ester.
  2. Condensation: This intermediate is then condensed with 3’-deoxy-3’-azidothymidine (AZT), leading to the formation of the target phosphate diester after undergoing aqueous hydrolysis.
  3. Alternative Method: An alternative synthesis route involves using phospholipase D to catalyze the condensation of AZT with a choline monophosphate ester, yielding similar results .

These methods highlight the complexity and precision required in synthesizing this compound, reflecting its potential therapeutic efficacy.

Molecular Structure Analysis

Fozivudine tidoxil has a molecular formula of C35H64N5O8PSC_{35}H_{64}N_{5}O_{8}PS and features a unique thioether lipid structure that enhances its pharmacological properties. The compound contains a pyrimidone ring, characteristic of nucleoside analogs, which is pivotal for its interaction with viral reverse transcriptase enzymes. The presence of a sulfur atom in the thioether linkage contributes to its lipophilicity, facilitating better cell membrane penetration compared to traditional nucleoside analogs .

Structural Data

  • Molecular Weight: 681.88 g/mol
  • Key Functional Groups: Thioether linkage, pyrimidone ring, phosphate group.

The structural configuration allows Fozivudine tidoxil to mimic natural nucleosides effectively, positioning it for incorporation into viral DNA during replication.

Chemical Reactions Analysis

Fozivudine tidoxil participates in several significant chemical reactions:

  1. Oxidation: The compound can undergo oxidation reactions leading to various oxidized derivatives.
  2. Reduction: It may also be reduced to form different reduced derivatives that could potentially exhibit altered biological activity.
  3. Substitution Reactions: Substitution reactions can introduce various functional groups into the structure, modifying its pharmacological properties .

Common Reagents and Conditions

  • Reagents: Phosphorus oxychloride, triethylamine, phospholipase D.
  • Conditions: Reactions typically require controlled temperatures and specific pH levels to optimize yields and purity.
Mechanism of Action

Fozivudine tidoxil functions primarily as an NRTI by interfering with the reverse transcription process essential for HIV replication. Upon entering cells, it is bioactivated by enzymes NPP1 and NPP3 into Zidovudine-monophosphate, which is then phosphorylated to Zidovudine-triphosphate.

Detailed Mechanism

  • Incorporation into Viral DNA: Zidovudine-triphosphate competes with natural deoxynucleoside triphosphates for incorporation into viral DNA.
  • Chain Termination: Once incorporated, it causes premature termination of the growing DNA strand, effectively halting viral replication .

This mechanism underscores its potential effectiveness in reducing viral loads in treated individuals.

Physical and Chemical Properties Analysis

Fozivudine tidoxil exhibits several notable physical and chemical properties:

  • Solubility: It shows good solubility in organic solvents but limited solubility in water due to its lipophilic nature.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are crucial for its formulation into effective therapeutic agents .

Applications

Fozivudine tidoxil has been primarily studied for its applications in:

  1. HIV Treatment: It has undergone clinical trials demonstrating efficacy against HIV infections.
  2. Research Models: The compound has been utilized in studies involving feline immunodeficiency virus as a model for understanding HIV dynamics .
  3. Pharmacological Studies: Its unique structure makes it a subject of interest in developing new nucleoside analogs and enhancing antiviral therapies.

The ongoing research continues to explore its full potential as an antiviral agent, particularly in combination therapies aimed at improving patient outcomes in HIV treatment regimes .

Introduction to Fozivudine Tidoxil as a Novel Antiretroviral Agent

Rationale for Development: Lipid-Zidovudine Conjugate Design

Fozivudine tidoxil (FZD), designated chemically as 3'-azido-3'-deoxy-5'-thymidylic acid, mono[3-(dodecylthio)-2-deoxy-decycloxypropyl] ester, sodium salt (CAS#:141790-23-0), represents a sophisticated prodrug strategy to overcome limitations of its parent compound zidovudine (ZDV/AZT). This thioether lipid-ZDV conjugate was engineered to exploit differential intracellular metabolism across cell types [3] [8]. The molecular design features a lipid moiety covalently linked to ZDV monophosphate through a thioether bond, creating an amphiphilic molecule with distinct pharmacological properties [8].

The rationale behind this conjugation lies in its targeted activation mechanism: Following cellular uptake, FZD undergoes selective intracellular cleavage primarily in mononuclear cells (lymphocytes and monocytes), releasing ZDV-monophosphate, which is subsequently phosphorylated to the active ZDV-triphosphate form [3] [8]. Crucially, this cleavage occurs minimally in red blood cells and bone marrow stem cells due to lower enzymatic activity in these cell types [2] [3]. This differential metabolism was specifically engineered to maintain ZDV's potent reverse transcriptase inhibition while circumventing its dose-limiting hematologic toxicities, particularly anemia and neutropenia [2] [3]. The lipid conjugation also enhances cellular uptake and modifies distribution patterns, potentially increasing drug delivery to viral reservoir sites [3].

Table 1: Key Molecular Characteristics of Fozivudine Tidoxil

PropertySpecification
Chemical FormulaC₃₅H₆₄N₅O₈PS
Molecular Weight745.95 g/mol
Prodrug Activation SiteThioether linkage cleaved intracellularly
Active MetaboliteZidovudine-monophosphate (further phosphorylated)
Primary Cell TargetsMononuclear cells (lymphocytes, monocytes)

Therapeutic Potential in HIV and Lentiviral Infections

FZD's therapeutic potential extends across lentiviral infections, demonstrating activity against both human and feline immunodeficiency viruses. In the FIV (feline immunodeficiency virus) model – a well-established surrogate for HIV pathogenesis – prophylactic FZD administration (45 mg/kg twice daily) initiated one day before infection significantly reduced acute viral replication [1] [3]. Treated cats exhibited a dramatic decrease in plasma viremia at 2 weeks post-infection (mean: 167 copies/mL vs. 17,385 copies/mL in placebo) and cell-associated viremia [3]. This early antiviral effect was attributed to FZD's mechanism of incorporating into nascent viral DNA during reverse transcription, irreversibly binding viral reverse transcriptase and terminating DNA chain elongation [1] [8].

Despite this robust initial antiviral effect in the FIV model, longitudinal studies revealed limitations of short-term monotherapy. When FZD treatment was discontinued after six weeks, plasma viremia rebounded at weeks 4 and 6 post-infection, and no significant differences in viral set point, lymphocyte counts, or CD4:CD8 ratios were observed between treated and untreated groups at 1, 2, and 3 years post-infection [1]. These findings underscore that while FZD effectively suppresses acute viral replication, it does not prevent establishment of chronic infection when used as transient monotherapy [1]. Nevertheless, its potent early activity suggests potential utility in combination regimens or as pre-exposure prophylaxis.

Historical Context of Nucleoside Reverse Transcriptase Inhibitor (NRTI) Optimization

FZD emerged during a critical period of NRTI development aimed at overcoming the pharmacological limitations of first-generation agents. Zidovudine (AZT), the first FDA-approved antiretroviral for HIV, established the NRTI class's therapeutic potential but revealed significant challenges: hematologic toxicity (particularly bone marrow suppression leading to anemia and neutropenia), short plasma half-life requiring frequent dosing, and emerging viral resistance [3] [5] [7]. The search for improved NRTIs followed several strategic pathways: 1) development of analogues with improved resistance profiles (e.g., lamivudine, tenofovir); 2) agents with longer intracellular half-lives enabling once-daily dosing; and 3) prodrug approaches to enhance therapeutic indices by reducing off-target toxicity [5] [7].

FZD represents a sophisticated prodrug strategy within this evolutionary trajectory. As a lipid conjugate, it belongs to a class of molecules designed to improve cellular targeting and reduce systemic exposure to free drug [3] [8]. Its development in the late 1990s and early 2000s paralleled other prodrug innovations like tenofovir alafenamide, which similarly sought to enhance intracellular delivery while minimizing systemic toxicity [7]. Early phase I/II clinical trials of FZD demonstrated dose-linear pharmacokinetics and explored dosing regimens up to 1800 mg/day, establishing its tolerability profile in humans and antiviral activity evidenced by viral load reductions (-0.67 log with 600 mg b.i.d. after 4 weeks) [2] [5]. Although its development was initially halted for commercial reasons, renewed interest emerged based on its potential advantages in resource-limited settings where toxicity monitoring is challenging and once-daily dosing is preferred [2].

Properties

CAS Number

141790-23-0

Product Name

Fozivudine tidoxil

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-decoxy-3-dodecylsulfanylpropyl) hydrogen phosphate

Molecular Formula

C35H64N5O8PS

Molecular Weight

746.0 g/mol

InChI

InChI=1S/C35H64N5O8PS/c1-4-6-8-10-12-14-15-17-19-21-23-50-28-30(45-22-20-18-16-13-11-9-7-5-2)26-46-49(43,44)47-27-32-31(38-39-36)24-33(48-32)40-25-29(3)34(41)37-35(40)42/h25,30-33H,4-24,26-28H2,1-3H3,(H,43,44)(H,37,41,42)/t30?,31-,32+,33+/m0/s1

InChI Key

IBHARWXWOCPXCR-WELGVCPWSA-N

SMILES

CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC

Solubility

Soluble in DMSO

Synonyms

(2,RS)-2-(decyloxy)-3-(dodecylthio)propyl hydrogen 3'-azido-3'-deoxy-5'-thymidylate
BM 21.1290
BM21.1290
fozivudine tidoxil

Canonical SMILES

CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.